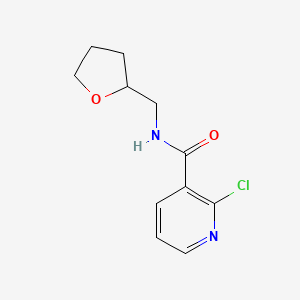

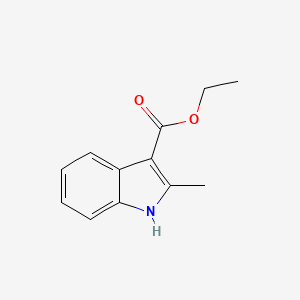

2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide is a chemical compound that can be associated with nicotinamide derivatives. Nicotinamide itself is a natural product widely found in plants and animals and is an important vitamin in our bodies. It is a part of the vitamin B group and is a component of NADH and NADPH, which are essential coenzymes in biological redox reactions . Although the specific compound 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and potential applications of such derivatives.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the introduction of various functional groups to the nicotinamide moiety. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, with some exhibiting significant herbicidal activity . The synthesis process typically includes the formation of amide bonds and the introduction of chloro groups, which can be related to the synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide. The methodologies used in these syntheses, such as liquid-assisted grinding and solution crystallization, could potentially be applied to the synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial in determining their biological activity and interaction with other molecules. For example, the crystal structure determination of a co-crystal involving nicotinamide revealed that the molecules are associated via hydrogen bonding, forming a ribbon architecture . Similarly, the title compounds in another study crystallize as almost planar molecules held together by intermolecular hydrogen bonding . These findings suggest that 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide may also form specific molecular interactions that could be analyzed through crystallography and molecular modeling.

Chemical Reactions Analysis

Nicotinamide and its derivatives participate in various chemical reactions, including the formation of charge-transfer complexes. These complexes exhibit distinct absorption maxima and can be characterized by spectrophotometric methods and FTIR spectroscopy . The formation of these complexes is spontaneous, as indicated by the negative Gibbs free energy values. The study of such reactions provides insights into the reactivity of nicotinamide derivatives and could be extrapolated to understand the chemical behavior of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the co-crystal involving nicotinamide exhibited a higher melting point than the pure components, indicating increased thermal stability . The charge-transfer complexes formed by nicotinamide showed specific thermodynamic properties, such as association constants and enthalpy changes . These properties are essential for understanding the stability and reactivity of the compounds. The physical and chemical properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide would likely be influenced by the presence of the chloro group and the tetrahydrofuran moiety, which could affect its solubility, stability, and reactivity.

Scientific Research Applications

Supramolecular Chemistry and Crystal Structures

Research on compounds structurally related to 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide, like 2-chloro-N-(nitrophenyl)nicotinamides, has provided insights into supramolecular chemistry, particularly in the formation of supramolecular structures through hydrogen bonding. These studies have shown how different isomeric forms of chloro-nicotinamides can lead to a variety of supramolecular arrangements due to differences in hydrogen bonding patterns, which could be leveraged in the design of new molecular assemblies for materials science and nanotechnology (de Souza et al., 2005).

Drug Design and Molecular Interactions

The crystal growth of cocrystals involving similar compounds, such as furosemide cocrystals with nicotinamide, highlights the importance of understanding intermolecular interactions for drug design. These studies elucidate the supramolecular chemistry underlying pharmaceutical cocrystals, which can influence drug solubility, stability, and bioavailability. Such knowledge is crucial for the development of better pharmaceutical formulations and improving drug delivery systems (Harriss et al., 2014).

Herbicide Development

Nicotinic acid derivatives, including compounds structurally related to 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide, have been investigated for their potential use in herbicide development. Research in this area has led to the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides with significant herbicidal activity, providing a foundation for the discovery of new agrochemicals based on nicotinic acid chemistry. This work illustrates the potential of nicotinic acid derivatives in creating more effective and environmentally friendly herbicidal agents (Yu et al., 2021).

Antimicrobial and Antioxidant Activities

Nicotinamides are known for their antimicrobial and antioxidant activities, which have been explored for various medical and cosmetic applications. The synthesis and structural characterization of derivatives like 2-nicotinamido-1,3,4-thiadiazole reveal the potential of nicotinamide-based compounds in developing new antimicrobial and antioxidant agents. These compounds' biological activities are attributed to their structural features, demonstrating the role of chemical design in enhancing the efficacy of nicotinamide derivatives for therapeutic use (Burnett et al., 2015).

properties

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-9(4-1-5-13-10)11(15)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAIHCMNTWQEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)